molecular formula C9H12N2O2 B3336224 N-(4-methoxyphenyl)-N'-methylurea CAS No. 21260-49-1

N-(4-methoxyphenyl)-N'-methylurea

Cat. No.: B3336224
CAS No.: 21260-49-1
M. Wt: 180.2 g/mol
InChI Key: OGKWRWBQAFIIQZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N'-methylurea is a urea derivative characterized by a methoxyphenyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding motifs and structural tunability .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-10-9(12)11-7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWRWBQAFIIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304180
Record name N-(4-Methoxyphenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21260-49-1
Record name NSC164444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164444
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Record name N-(4-Methoxyphenyl)-N'-methylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(P-ANISYL)-3-METHYLUREA
Source European Chemicals Agency (ECHA)
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Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives share a common core structure but exhibit diverse properties depending on substituents. Below is a systematic comparison of N-(4-methoxyphenyl)-N'-methylurea with structurally related compounds:

Substituent Effects on the Aromatic Ring

  • N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4): The cyano (-CN) group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methoxy group. This difference impacts solubility and reactivity. Applications: Cyanophenyl ureas are explored in medicinal chemistry for kinase inhibition due to their ability to form strong hydrogen bonds with target proteins .
  • N-(4-Chlorophenyl)-N'-[(thiophen-2-yl)methyl]urea (Y600-3130) :

    • The chlorophenyl group introduces moderate electron-withdrawing effects, while the thiophene moiety adds π-π stacking capability. The thiophene’s sulfur atom may enhance binding to metal ions or aromatic receptors .
    • Physical Properties : Molecular weight = 266.75 g/mol, logP = 3.46 (indicating high lipophilicity) .

Heterocyclic and Hybrid Ureas

  • N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) :

    • The pyridinyl group introduces a basic nitrogen atom, enabling pH-dependent solubility and coordination with transition metals. This contrasts with the methoxyphenyl group’s neutral, hydrophilic character .
    • Applications : Investigated in agrochemicals for herbicidal activity, leveraging its heterocyclic stability .
  • N-[(6-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea (CAS 874830-09-8): Combines a fluorophenyl group (electron-withdrawing) with a thienopyrimidinone scaffold, enhancing metabolic stability and bioavailability. Fluorine’s electronegativity improves membrane permeability compared to methoxy .

Thiourea Analogues

  • N-{[1-(tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124) :
    • Thioureas (C=S) exhibit stronger hydrogen-bond acceptor capacity than ureas (C=O), influencing binding to biological targets. However, they are generally less stable under acidic conditions .
    • Research Findings : K124 demonstrated antitumor activity in cell cultures, suggesting that the methoxyphenyl-thiourea motif may interact with DNA or enzyme active sites .

Agricultural Ureas (Pesticides)

  • Metobromuron (N'-(4-Bromophenyl)-N-methoxy-N-methylurea) :

    • Structural similarity includes the N-methyl-N-methoxy pattern but substitutes methoxyphenyl with bromophenyl. Bromine’s hydrophobicity enhances soil persistence, whereas methoxy groups may improve photodegradability .
    • Application : Selective herbicide targeting weed germination .
  • Chlorbromuron (N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea): Dual halogenation (Br and Cl) increases electrophilicity, enhancing reactivity with plant enzymes compared to mono-substituted methoxyphenyl derivatives .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Applications References
This compound 4-OCH₃, -NHCH₃ C₉H₁₂N₂O₂ 180.21 ~1.2* Pharmaceutical research
N-(4-Cyanophenyl)-N'-phenylurea 4-CN, -NHPh C₁₄H₁₁N₃O 237.26 2.5 Kinase inhibition
N-(4-Chlorophenyl)-N'-[(thiophen-2-yl)methyl]urea 4-Cl, thiophene-CH₂ C₁₂H₁₁ClN₂OS 266.75 3.46 Metal ion coordination
Metobromuron 4-Br, N-methoxy-N-methyl C₉H₁₁BrN₂O₂ 259.10 2.8 Herbicide
N-(2-Chloro-4-pyridinyl)-N'-phenylurea 2-Cl-pyridinyl, -NHPh C₁₂H₁₀ClN₃O 247.68 2.1 Agrochemicals

*Estimated based on analogous structures.

Research Findings and Trends

  • Electronic Effects : Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to halogenated derivatives .
  • Biological Activity : Thioureas (e.g., K124) show stronger enzyme inhibition than ureas but lower oral bioavailability due to stability issues .
  • Agrochemical Performance : Halogenated ureas (e.g., chlorbromuron) exhibit longer environmental persistence, whereas methoxy-substituted compounds degrade faster under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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